molecular formula C22H30N2O3 B6115457 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B6115457
M. Wt: 370.5 g/mol
InChI Key: TYWFUCZKAMXABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBP is a member of the phenol family and is synthesized through a multi-step process. In

Scientific Research Applications

2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. It has also been studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to work through several pathways. 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It has also been shown to inhibit the activation of microglia, which can contribute to neuroinflammation. Additionally, 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to modulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have a protective effect on neurons, preventing cell death in various models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its relatively low toxicity. 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have a high safety profile, making it an attractive candidate for further study. However, one limitation of using 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is the potential use of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol and its potential therapeutic applications. Additionally, future studies should focus on improving the solubility of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol to facilitate its administration in vivo.

Synthesis Methods

The synthesis of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol involves several steps, starting with the reaction between 4-ethoxybenzaldehyde and 3-(2-hydroxyethyl)-1-piperazine to form the intermediate 4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazine. The intermediate is then reacted with paraformaldehyde and phenol to yield 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. The overall yield of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is approximately 30%.

properties

IUPAC Name

2-[[4-[(4-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-2-27-21-9-7-18(8-10-21)15-24-13-12-23(17-20(24)11-14-25)16-19-5-3-4-6-22(19)26/h3-10,20,25-26H,2,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWFUCZKAMXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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